Cas no 5800-19-1 (Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-)
![Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)- structure](https://it.kuujia.com/scimg/cas/5800-19-1x500.png)
5800-19-1 structure
Nome del prodotto:Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-
Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-
- 8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
- 11-(N-Methylpiperazino)-2-methyldibenzo<b.f>-1,4-thiazepin
- 2-Methyl-11-(4-methyl-1-piperazinyl)dibenzo(b,f)(1,4)thiazepine
- 2-methyl-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
- 3-Methyl-11-(4-methyl-1-piperazinyl)dibenzo<b,f><1,4>thiazepin
- DIBENZO(b,f)(1,4)THIAZEPINE,2-METHYL-11-(4-METHYL-1-PIPERAZINYL)
- Metiapina
- Metiapina [INN-Spanish]
- Metiapine
- Metiapinum
- Metiapinum [INN-Latin]
- Metiapine [USAN:INN]
- Q27266552
- 5800-19-1
- SCHEMBL121263
- BRN 0833849
- METIAPINE [USAN]
- METIAPINE [INN]
- DTXSID7020891
- NS00122288
- UNII-775D6D91J8
- Metiapine (USAN/INN)
- 775D6D91J8
- 2-Methyl-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine
- CHEMBL2106892
- D02672
- DIBENZO(b,f)(1,4)THIAZEPINE, 2-METHYL-11-(4-METHYL-1-PIPERAZINYL)-
-
- Inchi: InChI=1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3
- Chiave InChI: IOEPXYJOHIZYGQ-UHFFFAOYSA-N
- Sorrisi: CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C
Proprietà calcolate
- Massa esatta: 323.14600
- Massa monoisotopica: 323.146
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 444
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 44.1A^2
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.1651 (rough estimate)
- Punto di fusione: 103°C
- Punto di ebollizione: 473.6°Cat760mmHg
- Punto di infiammabilità: 240.2°C
- Indice di rifrazione: 1.5605 (estimate)
- PSA: 44.14000
- LogP: 3.09670
Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)- Letteratura correlata
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
5800-19-1 (Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-) Prodotti correlati
- 1011758-03-4(11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride)
- 232597-73-8(Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-)
- 945668-94-0(Quetiapine Dimer Impurity)
- 1261559-90-3(Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate)
- 1706451-13-9(5-Cyclobutyl-pyrimidine-4,6-diol)
- 2059947-30-5(2-methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole)
- 1251706-40-7(4-(4-fluorophenyl)-N-4-(morpholin-4-yl)phenyl-1H-pyrrole-2-carboxamide)
- 2024180-24-1(2-{[2-(Methylsulfanyl)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid)
- 925407-19-8(2-(N-ethyl-2-phenylethenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide)
- 1076-68-2(2-Hydrazinylquinoline hydrochloride)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
